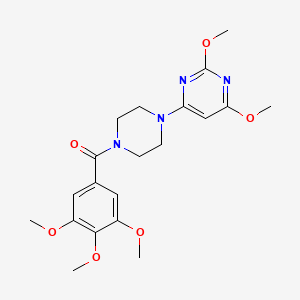
(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential therapeutic applications, including anticancer and antituberculosis activities. The compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds studied in these papers, which include various piperazine methanone derivatives with different substituents that contribute to their biological activities .
Synthesis Analysis
The synthesis of piperazine derivatives can be achieved through various methods. In the first paper, enaminones containing a piperazine moiety were synthesized by refluxing with dimethylformamide dimethylacetal (DMF-DMA) without any solvent. These enaminones were then reacted with urea and substituted benzaldehydes in the presence of glacial acetic acid to obtain dihydropyrimidinone derivatives . The second paper describes the synthesis of piperazine derivatives using the reductive amination method in the presence of sodium triacetoxyborohydride, leading to a series of new methanone derivatives . These methods highlight the versatility of piperazine chemistry and provide a basis for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. The three-dimensional structure of one of the enaminones containing a morpholine moiety was confirmed by single-crystal X-ray crystallography . Although the exact structure of "(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone" is not provided, it can be inferred that the presence of multiple methoxy groups and a pyrimidinyl moiety could influence its conformation and, consequently, its interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives are typically characterized by the formation of dihydropyrimidinone rings and the introduction of various substituents through reductive amination or condensation reactions . These reactions are essential for creating the diversity in structure that allows for the fine-tuning of biological activity. The specific chemical reactions for the synthesis of the compound would likely involve similar strategies to introduce the dimethoxypyrimidinyl and trimethoxyphenyl groups onto the piperazine core.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of methoxy groups can increase the lipophilicity of the compound, which may affect its solubility and permeability across biological membranes. The electronic properties of the substituents can also impact the compound's reactivity and stability. While the provided papers do not detail the physical and chemical properties of the specific compound , they do suggest that the synthesized piperazine derivatives have sufficient stability for biological testing .
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Researchers have explored the synthesis of novel compounds derived from various chemical structures, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, aimed at discovering new anti-inflammatory and analgesic agents. The chemical transformations involve reactions with amino thiouracil, leading to heterocyclic compounds with significant biological activities, including COX-2 inhibition and analgesic effects (Abu‐Hashem et al., 2020).
Antimicrobial and Anticancer Activity
Another area of research involves the synthesis of pyrazole derivatives with antimicrobial and anticancer potentials. Compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate showed higher anticancer activity than reference drugs in some cases, along with good to excellent antimicrobial activity (Hafez et al., 2016).
Fluorescent Logic Gates
The compound's derivatives have been incorporated into the design of fluorescent logic gates based on 4-amino-N-aryl-1,8-naphthalimide fluorophores. These compounds exhibit solvent-polarity reconfigurable logic, which could be utilized for probing cellular membranes and protein interfaces (Gauci & Magri, 2022).
Polyamides Containing Uracil and Adenine
Research has also focused on synthesizing polyamides containing uracil and adenine by reacting with diamines. These polyamides, which include piperazine as one of the diamines, were found to be soluble in water, indicating their potential for various applications in material science and biotechnology (Hattori & Kinoshita, 1979).
Antagonist Interactions with CB1 Cannabinoid Receptor
Another study explored the molecular interaction of antagonists with the CB1 cannabinoid receptor, providing insights into the structural requirements for binding and activity. This research could inform the development of new therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).
Propriétés
IUPAC Name |
[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O6/c1-26-14-10-13(11-15(27-2)18(14)29-4)19(25)24-8-6-23(7-9-24)16-12-17(28-3)22-20(21-16)30-5/h10-12H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBANJBPBZJFJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B3014207.png)
![(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B3014209.png)
![[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B3014211.png)
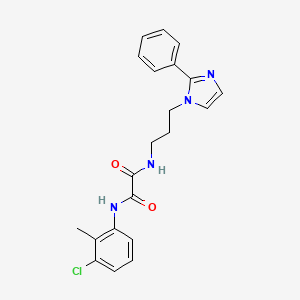
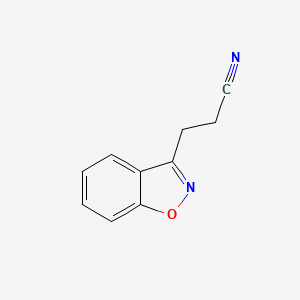

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid](/img/structure/B3014217.png)
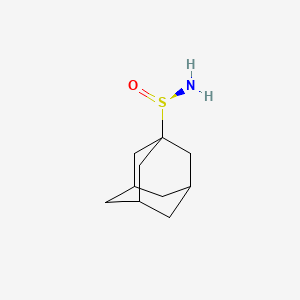
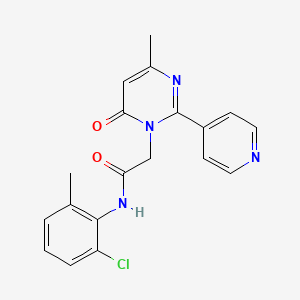
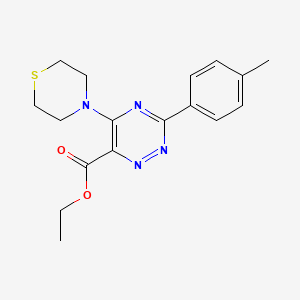
![N-(3,4-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3014226.png)
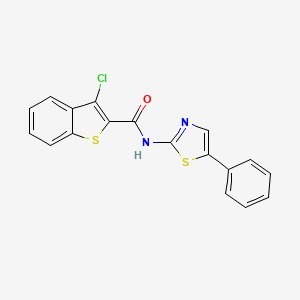
![tert-butyl N-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}carbamate](/img/structure/B3014228.png)
![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B3014230.png)